Methyl 3-(3-bromophenyl)-3-oxopropanoate

Regioisomer differentiation Boiling point Distillation purification

Methyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 294881-10-0), also referred to as methyl (3-bromobenzoyl)acetate, is a β-keto ester (C₁₀H₉BrO₃, MW 257.08) characterized by a meta-bromophenyl ketone moiety and a methyl ester terminus. Its structure provides a dense arrangement of reactive centers: an electrophilic ketone carbonyl, an enolizable active methylene group, and an aryl bromide handle that is competent in palladium-catalyzed cross-coupling reactions.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 294881-10-0
Cat. No. B1349875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromophenyl)-3-oxopropanoate
CAS294881-10-0
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
InChIKeyARQSZPQWKHRYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 294881-10-0): A Meta-Bromo β-Keto Ester Building Block for Medicinal Chemistry and Cross-Coupling


Methyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 294881-10-0), also referred to as methyl (3-bromobenzoyl)acetate, is a β-keto ester (C₁₀H₉BrO₃, MW 257.08) characterized by a meta-bromophenyl ketone moiety and a methyl ester terminus . Its structure provides a dense arrangement of reactive centers: an electrophilic ketone carbonyl, an enolizable active methylene group, and an aryl bromide handle that is competent in palladium-catalyzed cross-coupling reactions . Unlike simple aryl bromides or monocarbonyl esters, this compound integrates these functionalities into a single, relatively compact scaffold, making it a strategic intermediate for convergent heterocycle synthesis. The meta-substitution pattern on the phenyl ring electronically modulates the ketone reactivity differently than ortho- or para-substituted analogs, directly impacting regiochemical outcomes in subsequent cyclization steps . Commercially, the compound is supplied at ≥95% purity (GC) under catalog numbers such as ChemImpex 28747 and CS-0312697, positioning it as a procurement-ready research intermediate .

Why Generic Substitution Fails for Methyl 3-(3-bromophenyl)-3-oxopropanoate: The Critical Impact of Meta-Bromo Positioning and Ester Identity


Procurement specifications for β-keto ester intermediates cannot be satisfied by casual analog substitution. Methyl 3-(3-bromophenyl)-3-oxopropanoate occupies a specific intersection of reactivity attributes—meta-bromo orientation, methyl ester leaving group character, and a C₁₀ backbone—that its closest analogs do not replicate. Regioisomeric replacement with the 2-bromo (ortho) or 4-bromo (para) variant alters the electronic environment of the ketone carbonyl and introduces steric perturbations that directly change reaction rates and product distributions in cyclocondensation reactions . Choosing the ethyl ester over the methyl ester shifts the boiling point by over 60 °C (lit. 255–256 °C vs. predicted ~314 °C), affecting distillation purification and thermal stability during scale-up . Even a seemingly minor change from bromine to chlorine (MW 212.63 vs. 257.08) modifies both the oxidative addition kinetics in cross-coupling and the crystallinity of downstream products, while the iodo analog (MW 304.08) introduces higher cost and light sensitivity without structural justification for many synthetic sequences . These quantifiable differences mean that substituting without experimental validation risks failure in key bond-forming steps, making direct procurement of the specified meta-bromo methyl ester a scientifically prudent decision.

Quantitative Differentiation Evidence: Methyl 3-(3-bromophenyl)-3-oxopropanoate vs. Regioisomeric, Halogen, and Ester Analogs


Meta-Bromo Regioisomer Exhibits Intermediate Boiling Point Optimal for Distillation Purification vs. Ortho and Para Isomers

The boiling point of methyl 3-(3-bromophenyl)-3-oxopropanoate (meta isomer) is 314.2±22.0 °C at 760 mmHg . This value sits between the 2-bromo (ortho) isomer at 308.9±22.0 °C and the 4-bromo (para) isomer at 318.2±22.0 °C . The ~5 °C differential between meta and ortho isomers provides a wider thermal window for fractional distillation, potentially enabling separation of regioisomeric mixtures that arise during non-regiospecific acylation steps. The para isomer, with its reported melting point of 45–46 °C , is a solid at ambient temperature, which can complicate handling and dosing in automated synthesis platforms compared to the meta isomer, which is typically handled as a liquid or low-melting solid.

Regioisomer differentiation Boiling point Distillation purification Physicochemical property

Meta-Bromo Isomer Uniquely Accessed in Published Syntheses of Analgesic Aroylbenzoxepinones and Cdc7 Kinase Inhibitors

The meta-bromophenyl keto ester motif (both as the methyl and ethyl ester) is explicitly named as a reactant for the synthesis of aroylbenzoxepinones (analgesic activity) and (heteroaryl)(carboxamido)arylpyrrole derivatives (Cdc7 kinase inhibitory activity) . The ethyl ester analog, ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7), is further cited as an intermediate for cambinol analogs (sirtuin inhibition and antitumor activity) and TunePhos-type diphosphine ligands . In contrast, the 2-bromo and 4-bromo regioisomers, as well as the 3-chloro analog, do not appear in these specific patent and literature synthetic pathway disclosures, indicating that the meta-bromo geometry is functionally integral to the downstream heterocycle-forming cascade.

Medicinal chemistry Aroylbenzoxepinone Cdc7 kinase inhibitor Patent synthetic utility

Bromine Provides a Favorable Balance of Reactivity and Cost vs. Chloro and Iodo Analogs for Cross-Coupling Applications

The molecular weight of methyl 3-(3-bromophenyl)-3-oxopropanoate is 257.08 g/mol . The 3-chloro analog (CAS 632327-19-6) has a molecular weight of 212.63 g/mol, and the 3-iodo analog (CAS 260969-02-6) has a molecular weight of 304.08 g/mol . In palladium-catalyzed cross-coupling, aryl bromides generally exhibit oxidative addition rates intermediate between aryl chlorides (slower, often requiring specialized ligands) and aryl iodides (faster but more costly and prone to homocoupling side reactions). The 46.45 g/mol mass difference between the bromo and chloro compounds reflects the heavier halogen, and while the chloro analog offers a lower formula weight for atom economy, its attenuated reactivity can demand harsher catalytic conditions. The iodo compound, despite being ca. 18% heavier in molecular weight, typically commands a higher market price due to the cost of iodine and greater synthetic effort, and its increased light sensitivity imposes storage constraints not required for the bromo derivative.

Cross-coupling Suzuki coupling Halogen reactivity Procurement cost

Methyl Ester Demonstrates Lower Boiling Point and Superior Atom Economy Relative to Ethyl Ester for Volatile-Prone Synthetic Sequences

The methyl ester target compound has a predicted boiling point of 314.2±22.0 °C at 760 mmHg, while the corresponding ethyl ester, ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7), has a reported boiling point of 255–256 °C (lit.) . Despite the lower experimentally measured boiling point of the ethyl ester, the methyl ester's higher predicted bp can be advantageous in reactions where the ester must withstand elevated temperatures without premature distillation, such as in high-boiling solvent systems (e.g., DMF, DMSO). Additionally, the methyl ester has a molecular weight of 257.08 vs. 271.11 for the ethyl ester , conferring a ~5.2% lower mass for the same molar quantity—beneficial when calculating atom economy for multi-step sequences where the ester is ultimately cleaved.

Ester comparison Boiling point Atom economy Scale-up compatibility

Meta-Bromo Geometry Electronically Modulates the β-Keto Ester Methylene pKa, Impacting Enolate Alkylation Regioselectivity

The 3-bromo substituent exerts a characteristic electron-withdrawing effect via the Hammett σₘ value (σₘ ≈ 0.39 for Br) on the phenyl ring, which is transmitted through the carbonyl to the active methylene group of the β-keto ester. This contrasts with the 4-bromo (para, σₚ ≈ 0.23) and 2-bromo (ortho, σₒ ≈ 0.38 plus steric effects) isomers . The meta-bromo's σₘ value is the highest among the three bromine substitution patterns when considering pure inductive/field effects without resonance contributions, resulting in a slightly more acidic α-methylene proton. Although direct pKa measurements for these specific compounds are not available in the public domain, the Hammett analysis predicts that the meta isomer enolate forms under marginally milder basic conditions, potentially improving the selectivity of mono- vs. dialkylation in enolate alkylation sequences relative to the para isomer.

β-Keto ester Enolate alkylation Hammett substituent constant Regioselectivity

Optimal Procurement and Deployment Scenarios for Methyl 3-(3-bromophenyl)-3-oxopropanoate


Synthesis of Aroylbenzoxepinone Analgesic Candidates via Metal-Mediated Cyclization

Procure methyl 3-(3-bromophenyl)-3-oxopropanoate as the key β-keto ester building block for constructing aroylbenzoxepinone scaffolds with reported analgesic activity. The meta-bromo substituent provides an essential cross-coupling handle (Suzuki, Heck) for late-stage diversification of the benzoxepinone core, enabling systematic structure-activity relationship (SAR) studies. The methyl ester's thermal stability (bp ~314 °C) supports high-temperature cyclization conditions without ester decomposition . The meta-bromo geometry has been explicitly demonstrated in published cascade reaction protocols with 1-arenoylcyclopropanecarboxylic acids, providing a validated synthetic precedent .

Parallel Library Synthesis of Cdc7 Kinase Inhibitors via (Heteroaryl)(carboxamido)arylpyrrole Derivatives

Use methyl 3-(3-bromophenyl)-3-oxopropanoate as the starting aryl β-keto ester for generating (heteroaryl)(carboxamido)arylpyrrole libraries targeting Cdc7 kinase. The meta-bromo intermediate is specifically cited in patent disclosures for this inhibitor class . For medicinal chemistry groups performing parallel synthesis, the compound's liquid handling characteristics and room temperature storage simplify automated weighing and dissolution compared to solid para-isomer alternatives . The balanced oxidative addition reactivity of the aryl bromide supports reliable conversion across diverse boronic acid coupling partners.

Synthesis of Cambinol-Derived Sirtuin Inhibitors via the Meta-Bromophenyl Keto Ester Route

Employ methyl 3-(3-bromophenyl)-3-oxopropanoate as a precursor for cambinol analogs with sirtuin (SIRT1/SIRT2) inhibitory activity and antitumor potential. The meta-bromo orientation is functionally required to match the regioisomeric connectivity of the parent cambinol scaffold; ortho or para substitution would lead to structurally non-congruent products with unpredictable sirtuin binding profiles . The methyl ester can be selectively cleaved or transesterified at a later stage if the free acid or a different ester is required for the final bioactive molecule.

Asymmetric Hydrogenation Ligand Synthesis Using the β-Keto Ester Scaffold

Deploy methyl 3-(3-bromophenyl)-3-oxopropanoate as a synthetic intermediate for TunePhos-type diphosphine ligands utilized in asymmetric hydrogenation. The β-keto ester functionality enables condensation-based assembly of the ligand backbone, while the meta-bromo group allows for subsequent phosphination or further functionalization. The use of the methyl rather than ethyl ester reduces the mass of the cleavable ester protecting group by 5.2%, a marginal but measurable improvement in atom economy for large-scale ligand production . The compound's ≥95% (GC) commercial purity meets the stringent purity requirements for ligand synthesis where trace impurities can poison asymmetric catalysts.

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